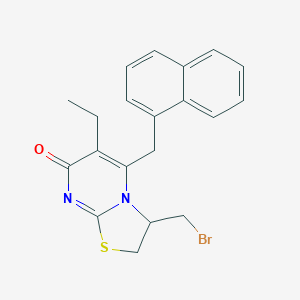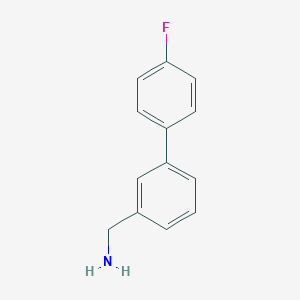
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
“7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C11H14BrN . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydroquinoline core, which is a heterocyclic compound. This core is substituted at the 7-position with a bromine atom and at the 4-position with two methyl groups .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 240.14 .Applications De Recherche Scientifique
Efficient and Selective Synthesis
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline plays a role in the efficient and selective synthesis of various quinoline derivatives. For instance, Şahin et al. (2008) described the bromination reaction of 1,2,3,4-tetrahydroquinoline, leading to the synthesis of valuable quinoline derivatives like 4,6,8-tribromoquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline with high yields (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Role in the Synthesis of Isoquinolines
This compound is also used in the synthesis of various isoquinoline derivatives. For example, Zlatoidský and Gabos (2009) reported on the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline through a series of reactions, including lithiation and reductive amination (Zlatoidský & Gabos, 2009).
Synthesis of Novel Cyano Quinoline Derivatives
Ökten and Çakmak (2015) explored the conversion of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline into various cyano derivatives, demonstrating its versatility in organic synthesis (Ökten & Çakmak, 2015).
Application in Photolabile Protecting Groups
The compound's derivatives, such as bromoquinoline, have been used in the synthesis of photolabile protecting groups. Fedoryak and Dore (2002) described the use of brominated hydroxyquinoline as a photolabile protecting group with sensitivity to multiphoton excitation, highlighting its potential in biological applications (Fedoryak & Dore, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
7-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPIITJPRRZXEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444421 | |
| Record name | 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158326-77-3 | |
| Record name | 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



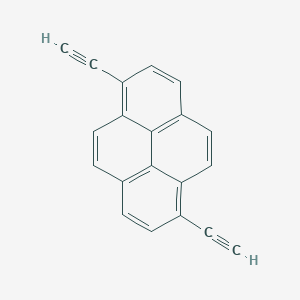
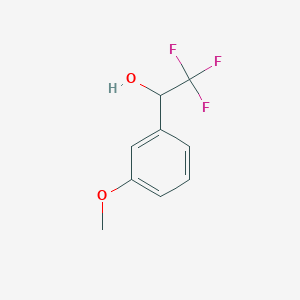
![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)
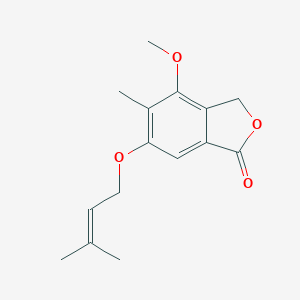
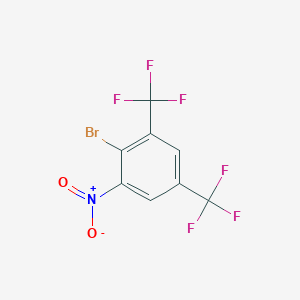
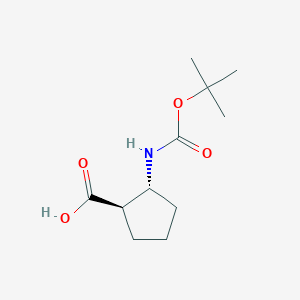
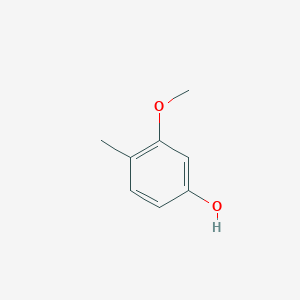
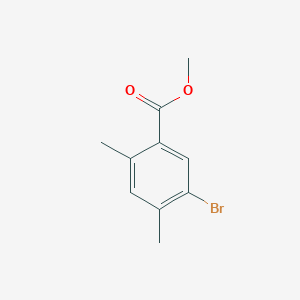


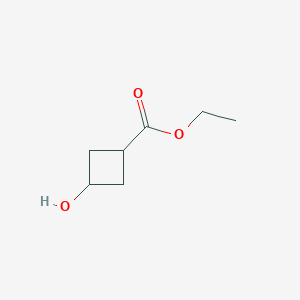
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B176638.png)
